1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA
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Overview
Description
1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a benzodiazole moiety and a dimethylbenzoyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzodiazole ring can be reduced to form alcohols.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety could play a role in binding to specific sites, while the thiourea group might be involved in forming hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylbenzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the benzodiazole moiety.
1-Benzoyl-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)thiourea: Similar structure but without the dimethyl groups on the benzoyl ring.
Uniqueness
1-(3,4-DIMETHYLBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to the presence of both the dimethylbenzoyl and benzodiazole moieties, which may confer distinct chemical and biological properties compared to other thioureas.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16N4O2S/c1-9-3-4-11(7-10(9)2)15(22)21-17(24)18-12-5-6-13-14(8-12)20-16(23)19-13/h3-8H,1-2H3,(H2,19,20,23)(H2,18,21,22,24) |
InChI Key |
KWOOTWZPLPBULE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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